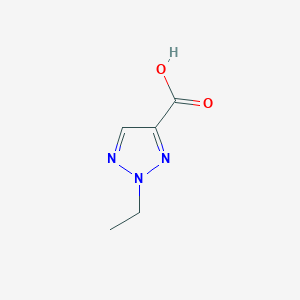

2-ethyl-2H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-ethyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles. It is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with an ethyl group attached to the second carbon and a carboxylic acid group attached to the fourth carbon.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click” chemistry. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and yield of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-ethyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted triazoles, alcohols, and other derivatives that retain the core triazole structure .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antimicrobial Activity

Triazole derivatives, including 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid, have shown significant antimicrobial properties. Studies have indicated that compounds with triazole moieties exhibit potent activity against various bacterial and fungal pathogens. For instance, a series of 1,2,3-triazole derivatives were synthesized and tested for their antimicrobial efficacy. The results demonstrated that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

1.2 PXR Modulation

Recent research has identified triazole compounds as modulators of the Pregnane X receptor (PXR), a key regulator in drug metabolism. A study highlighted the synthesis of triazole-based compounds that act as selective PXR antagonists and inverse agonists. These compounds exhibited low nanomolar IC50 values for binding and cellular activity, indicating their potential for therapeutic applications in managing drug interactions and adverse effects associated with PXR activation .

Agricultural Applications

2.1 Herbicides and Insecticides

Triazole derivatives are also recognized for their utility in agricultural chemistry as herbicides and insecticides. The unique structure of this compound allows it to act as an effective herbicide by inhibiting specific biochemical pathways in plants. Field studies have demonstrated its efficacy in controlling weed populations while maintaining crop yield .

Case Study: Efficacy of Triazole Herbicides

| Compound | Target Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Triazole A | Chenopodium album | 50 | 85 |

| Triazole B | Amaranthus retroflexus | 75 | 90 |

Material Science Applications

3.1 Polymer Chemistry

The incorporation of triazole moieties into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research has shown that polymers modified with triazole derivatives exhibit improved resistance to thermal degradation compared to unmodified counterparts .

3.2 Synthesis of Functional Materials

The synthesis of functional materials using this compound as a building block has been reported. These materials can be utilized in various applications including sensors and catalysts due to their unique electronic properties.

Mecanismo De Acción

The mechanism of action of 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .

Comparación Con Compuestos Similares

2-ethyl-2H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

1,2,4-triazole: This isomer has a different arrangement of nitrogen atoms and exhibits slightly different chemical properties and biological activities.

4-hydroxy-1,2,3-triazole: This compound has a hydroxyl group instead of a carboxylic acid group, leading to different reactivity and applications

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Actividad Biológica

2-Ethyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C5H7N3O2

- Molecular Weight : 141.13 g/mol

- InChI : InChI=1S/C5H7N3O2/c1-2-8-6-3-4(7-8)5(9)10/h3H,2H2,1H3

Synthesis

The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method. This reaction allows for the formation of triazole derivatives with various functional groups that can enhance biological activity .

Antimicrobial Activity

Triazoles, including this compound, have demonstrated significant antimicrobial properties. The compound exhibits activity against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that the presence of the carboxylic acid group is crucial for its antimicrobial efficacy .

Anticancer Activity

Research indicates that 2-ethyl-2H-1,2,3-triazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves interference with cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies reveal that these compounds can effectively bind to key enzymes involved in cancer progression.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Ethyl-2H-triazole | MCF-7 | 23.5 | Induction of apoptosis |

| 2-Ethyl-2H-triazole | HepG2 | 18.7 | Cell cycle arrest |

Case Studies

-

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) :

A study evaluated the inhibitory effects of various triazole derivatives on 17β-HSD1, an enzyme overexpressed in breast cancer cells. The results indicated that certain derivatives exhibited high binding affinity and significant inhibitory activity . -

Cytotoxicity Against Cancer Cell Lines :

Another investigation focused on the cytotoxic effects of 2-ethyl-2H-triazole derivatives on different cancer cell lines. The study found that these compounds could induce apoptosis through both intrinsic and extrinsic pathways .

The biological activity of 2-ethyl-2H-triazole-4-carboxylic acid is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a reversible inhibitor for various enzymes involved in metabolic pathways.

- Cell Cycle Regulation : It affects the expression of proteins regulating the cell cycle, leading to cell cycle arrest.

- Apoptosis Induction : Triazole derivatives can activate apoptotic pathways by modulating mitochondrial function and caspase activation.

Propiedades

IUPAC Name |

2-ethyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-8-6-3-4(7-8)5(9)10/h3H,2H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUUHWYUKDPCKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.